2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyridine moiety, and an acetamide group
Preparation Methods
The synthesis of 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the condensation of 2-methyl-3-phenylacrolein with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-(pyridin-2-yl)acetyl chloride under basic conditions to yield the target compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the pyridine moiety can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazolidinone ring and the pyridine moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyridine-containing acetamides. Compared to these compounds, 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
- Thiazolidin-4-one derivatives
- Pyridine-2-carboxamide derivatives
- 2-(Pyridin-2-yl)acetohydrazide derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.
Biological Activity
The compound 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and cholinesterase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
The molecular formula of the compound is C35H39N3O7S4 with a molecular weight of approximately 741.96 g/mol. The compound features a thiazolidinone core structure, which is known for its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . For instance, a related thiazolidinone derivative was tested against various cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 7.0 to 20.3 µM against A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cell lines . The mechanism appears to involve disruption of microtubule dynamics, similar to established chemotherapeutics like Taxol .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 | 7.0 - 20.3 |
PC-3 | 7.0 - 20.3 |
HepG2 | 7.0 - 20.3 |
Cholinesterase Inhibition
The compound has also been evaluated for its cholinesterase inhibitory activity , which is relevant for neurodegenerative diseases such as Alzheimer's. In studies involving related thiazolidinone compounds, significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was observed, with some compounds demonstrating IC50 values in the micromolar range . The inhibition mechanism typically involves binding to the active site of the enzymes, thereby preventing the breakdown of acetylcholine.
Table 2: Cholinesterase Inhibition Data
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Compound X | 0.64 | 0.42 |
Compound Y | 0.58 | 0.72 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is highly influenced by their chemical structure. Modifications at various positions on the thiazolidinone ring and substituents can enhance or diminish their efficacy.
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups can significantly affect potency.
- Ring Modifications : Alterations in the thiazolidinone core can lead to variations in both anticancer and cholinesterase inhibition activities.
Case Studies
Several case studies have explored the efficacy of compounds similar to This compound :
- Study on Antiproliferative Effects : In vitro assays demonstrated that modifications to the thiazolidinone framework can lead to improved antiproliferative activity against specific cancer cell lines .
- Cholinesterase Inhibition Study : Another study focused on a series of thiazolidinone derivatives showed promising results in inhibiting cholinesterases, suggesting potential therapeutic applications in Alzheimer's disease management .
Properties
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-14(11-15-7-3-2-4-8-15)12-16-19(25)23(20(26)27-16)13-18(24)22-17-9-5-6-10-21-17/h2-12H,13H2,1H3,(H,21,22,24)/b14-11+,16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGVNRGGWHBBPF-YUTYINLDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.